molecular formula C16H22O4 B11714707 Mono(1-methylheptyl) phthalate CAS No. 21395-09-5

Mono(1-methylheptyl) phthalate

Cat. No.: B11714707
CAS No.: 21395-09-5
M. Wt: 278.34 g/mol
InChI Key: DUJBEEUYBSLMGM-UHFFFAOYSA-N
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Description

Mono(1-methylheptyl) phthalate is a monoester derivative of phthalic acid, characterized by a branched alkyl chain (1-methylheptyl) attached to the phthalate backbone. Monoesters like this compound are typically formed via enzymatic hydrolysis of parent phthalates in biological systems or through environmental degradation . Phthalates are widely used as plasticizers, but the exact applications of this compound remain unclear due to insufficient direct studies.

Preparation Methods

The synthesis of (+/-)-Mono-2-octyl phthalate typically involves the acid-catalyzed reaction of phthalic anhydride with 2-octanol. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid, and the reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

(+/-)-Mono-2-octyl phthalate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form phthalic acid and 2-octanol.

    Oxidation: It can be oxidized to form phthalic acid derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common reagents used in these reactions include water, acids (such as hydrochloric acid), bases (such as sodium hydroxide), and oxidizing agents (such as potassium permanganate). The major products formed from these reactions include phthalic acid and its derivatives .

Scientific Research Applications

Industrial Applications

Mono(1-methylheptyl) phthalate is predominantly utilized in the following areas:

  • Plasticizers : It is primarily used to improve the mechanical properties of flexible vinyl products, including flooring, wall coverings, and medical devices. The addition of this compound allows for greater flexibility and resilience in these materials .
  • Coatings and Adhesives : The compound is also incorporated into coatings and adhesives to enhance their performance characteristics, such as flexibility and adhesion strength .
  • Consumer Products : Beyond industrial uses, this compound can be found in various consumer goods, contributing to the durability and usability of items like toys and personal care products .

Health and Environmental Impact

Research indicates that phthalates, including this compound, may exhibit endocrine-disrupting properties. These compounds can interfere with hormonal functions, leading to potential health issues such as metabolic disorders and reproductive toxicity. Studies have shown that exposure to certain phthalates can lead to cytotoxic effects on pancreatic beta cells, which may contribute to insulin resistance and type 2 diabetes .

Case Studies on Health Effects

  • A study utilizing F9 teratocarcinoma cell differentiation assays indicated that this compound can activate peroxisome proliferator-activated receptors (PPARs), suggesting potential teratogenic effects . This research highlights the need for careful evaluation of the health implications associated with exposure to this compound.
  • Epidemiological studies have linked childhood exposure to various phthalates with adverse developmental outcomes. For instance, increased urinary concentrations of certain phthalate metabolites were associated with higher body mass index (BMI) among adolescents . This suggests a potential correlation between phthalate exposure and metabolic health in children.

Comparative Analysis with Other Phthalates

To better understand the unique properties of this compound, a comparison with other similar compounds is useful:

Compound NameAlkyl Chain LengthPropertiesUnique Features
Mono-n-butyl phthalateC4Plasticizer; endocrine disruptorShorter alkyl chain
Mono(2-ethylhexyl) phthalateC8Plasticizer; associated with reproductive toxicityLonger alkyl chain
Mono(2-propylheptyl) phthalateC7Plasticizer; potential endocrine disruptorSimilar chain length but different branching
Mono(iso-nonyl) phthalateC9Plasticizer; used in flexible PVC productsLonger branched alkyl chain

This table illustrates how this compound's distinct structure allows it to interact differently within polymer matrices compared to other phthalates. Its specific properties may lead to varied effects on mechanical performance and biological interactions .

Future Research Directions

Given the potential health risks associated with this compound, further research is warranted. Key areas for future investigation include:

  • Long-term Health Studies : Longitudinal studies examining the chronic effects of exposure to this compound on human health are needed.
  • Environmental Impact Assessments : Research should focus on the environmental persistence of this compound and its metabolites, as well as their bioaccumulation potential.
  • Alternative Plasticizers : Investigating safer alternatives to this compound that do not exhibit endocrine-disrupting properties could be beneficial for both public health and industry.

Mechanism of Action

The mechanism of action of (+/-)-Mono-2-octyl phthalate involves its interaction with nuclear receptors and hormone pathways. Phthalates can bind to and activate peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and energy homeostasis. They can also interfere with the synthesis, transport, and metabolism of hormones, leading to disruptions in endocrine function .

Comparison with Similar Compounds

Comparison with Structurally Similar Phthalate Monoesters

The following comparison focuses on key monoesters with structural or functional similarities to Mono(1-methylheptyl) phthalate, including Mono(2-ethylhexyl) phthalate (MEHP), Mono-n-butyl phthalate (MnBP), and Monoethyl phthalate (MEP). Data are derived from human exposure studies, toxicological evaluations, and regulatory assessments.

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Parent Compound Key Structural Features
This compound* C₁₆H₂₂O₄ 278.34 Bis(1-methylheptyl) phthalate Branched C8 alkyl chain (1-methylheptyl)
Mono(2-ethylhexyl) phthalate (MEHP) C₁₆H₂₂O₄ 278.34 Di(2-ethylhexyl) phthalate (DEHP) Branched C8 alkyl chain (2-ethylhexyl)
Mono-n-butyl phthalate (MnBP) C₁₂H₁₄O₄ 222.24 Di-n-butyl phthalate (DBP) Linear C4 alkyl chain
Monoethyl phthalate (MEP) C₁₀H₁₀O₄ 194.18 Diethyl phthalate (DEP) Short C2 alkyl chain

*Note: Data for this compound inferred from structural analogs .

Exposure Pathways and Human Biomarker Levels

  • MEHP : A primary metabolite of DEHP, detected in urine at median concentrations of 13.674 ng/mL in Chinese populations . Urinary MEHP levels correlate with DEHP exposure from plastics, medical devices, and food packaging .
  • MnBP : Found in urine at median concentrations of 240.121 ng/mL in Guangzhou residents, exceeding permissible exposure limits . Sources include personal care products and adhesives.
  • MEP : Associated with DEP use in cosmetics; urinary levels (median 9.956 ng/mL) reflect frequent low-molecular-weight phthalate exposure .

Toxicological Findings

  • MEHP :
    • Reproductive Toxicity: Disrupts placental transcriptome, alters steroidogenesis, and induces oxidative stress in rodent models .
    • Endocrine Effects: Modulates thyroid function and androgen signaling in male rats .
  • MnBP: Developmental Risks: Linked to reduced anogenital distance in male infants and allergic sensitization .
  • MEP: Lower Toxicity: Limited evidence of direct harm but serves as a biomarker for DEP exposure .

Branched monoesters like MEHP and inferred this compound may exhibit higher persistence due to steric hindrance, delaying metabolic clearance .

Regulatory Status

  • MEHP : Regulated under REACH (EU) due to reproductive toxicity; DEHP is restricted in toys and medical devices .
  • MnBP : Classified as a Substance of Very High Concern (SVHC) in the EU; DBP is banned in children’s products .
  • MEP: No direct restrictions, but DEP is monitored in cosmetics under EU Directive 2009/48/EC .

This compound’s parent compound, bis(1-methylheptyl) phthalate, is less studied but may face scrutiny under evolving phthalate regulations .

Biological Activity

Mono(1-methylheptyl) phthalate (M1MP) is a phthalic acid monoester with the molecular formula C₁₆H₂₂O₄. It is primarily utilized as a plasticizer in various industrial applications, enhancing the flexibility and durability of plastics. This compound is part of a larger family of phthalates, which are known for their potential biological activities and health implications.

Biological Activity Overview

The biological activity of M1MP has been primarily investigated in relation to its metabolites, which can exert various effects on biological systems. Key areas of focus include:

  • Endocrine Disruption : Phthalates, including M1MP, are recognized for their potential to disrupt endocrine functions. They can interfere with hormone regulation, leading to reproductive health issues and metabolic disorders in animal models.
  • Metabolic Pathways : Research indicates that M1MP can activate peroxisome proliferator-activated receptors (PPARs), which are critical in regulating lipid and carbohydrate metabolism. This activation may contribute to metabolic disorders such as obesity and insulin resistance.

1. Metabolic Effects

A study highlighted that exposure to M1MP and its metabolites correlates with adverse health outcomes, particularly metabolic disruptions. In animal studies, exposure resulted in significant alterations in lipid metabolism due to PPAR activation .

2. Toxicological Assessments

Toxicological evaluations have shown that M1MP exhibits similar toxicity profiles to other phthalates. For instance, a comparative analysis indicated that M1MP's metabolites could lead to developmental issues akin to those observed with di(2-ethylhexyl) phthalate (DEHP), another well-studied phthalate .

Comparative Analysis with Other Phthalates

To contextualize the biological activity of M1MP, a comparison with other phthalates is useful:

Compound NameMolecular FormulaKey Characteristics
Di(2-ethylhexyl) phthalate (DEHP)C₂₄H₃₈O₄Widely used plasticizer; known endocrine disruptor
Mono-n-butyl phthalate (MBP)C₁₄H₁₈O₄Shorter chain; commonly found in cosmetics
Di-n-butyl phthalate (DBP)C₂₂H₃₄O₄Associated with reproductive toxicity
Mono(2-ethylhexyl) phthalateC₂₀H₂₆O₄Metabolite of DEHP; similar toxicological effects

M1MP's unique alkyl chain configuration may influence its specific biological interactions compared to these other compounds.

Environmental Impact and Degradation

M1MP's persistence in the environment raises concerns about its ecological impact. Studies suggest that while it can be metabolized into various monoesters, these metabolites may also disrupt metabolic processes in plant and microbial communities . The environmental degradation pathways of M1MP are crucial for understanding its long-term effects on ecosystems.

Properties

CAS No.

21395-09-5

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

2-octan-2-yloxycarbonylbenzoic acid

InChI

InChI=1S/C16H22O4/c1-3-4-5-6-9-12(2)20-16(19)14-11-8-7-10-13(14)15(17)18/h7-8,10-12H,3-6,9H2,1-2H3,(H,17,18)

InChI Key

DUJBEEUYBSLMGM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)OC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

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